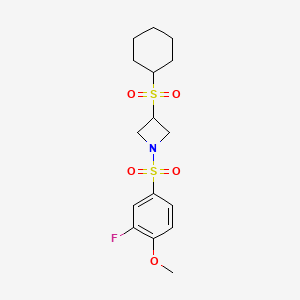![molecular formula C13H18F2N2O2 B2853213 1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361596-02-1](/img/structure/B2853213.png)
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, also known as DFP-10825, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a member of the piperidine class of compounds and is structurally related to other inhibitors of the same class.
Mecanismo De Acción
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of diseases. It specifically targets the enzyme known as histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting the activity of HDAC, this compound can modulate the expression of genes that are involved in the progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of HDAC. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to be effective in various disease models. However, this compound also has limitations for lab experiments. It has a short half-life and may require frequent dosing. It may also have off-target effects that can complicate data interpretation.
Direcciones Futuras
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several future directions for research. It can be further optimized for therapeutic applications by modifying its structure and improving its pharmacokinetic properties. It can also be studied for its potential in combination therapies with other drugs. This compound can be studied in various disease models to further understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves a series of chemical reactions that are carried out in a controlled environment. The starting material for the synthesis is 3,4-difluoropyrrolidine, which is reacted with piperidine-1-carboxylic acid to form the intermediate compound. The intermediate is then reacted with propenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. It has also been shown to have anti-tumor properties and can induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-[4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-2-12(18)16-5-3-9(4-6-16)13(19)17-7-10(14)11(15)8-17/h2,9-11H,1,3-8H2/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKWCPKQZDVNI-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CC(C(C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2C[C@H]([C@H](C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

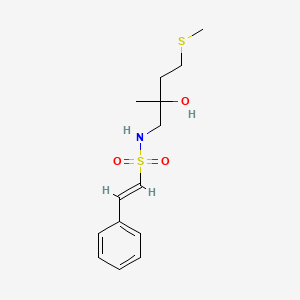
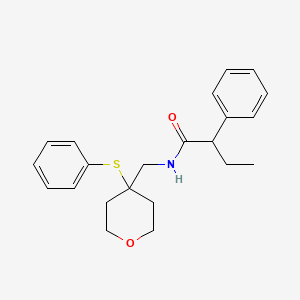

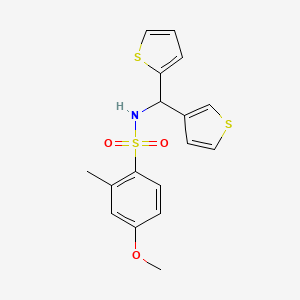
![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)
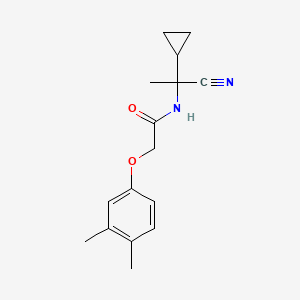
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)
![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)
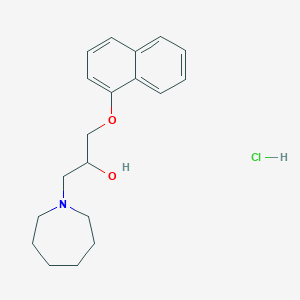
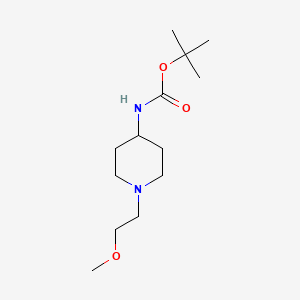
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)
